6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-butoxybenzoate is a complex organic compound notable for its unique structural features, which include a pyran ring, a thiadiazole moiety, and an acetamido group. The molecular formula of this compound is with a molecular weight of approximately 538.61 g/mol . This compound is classified under organic chemistry and falls within the broader category of heterocyclic compounds due to the presence of nitrogen and sulfur in its structure.
The synthesis of 6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-butoxybenzoate typically involves multi-step reactions that integrate various organic synthesis techniques. The process generally includes:
Each step requires careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yields and purity of the final product .
The molecular structure of 6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-butoxybenzoate can be represented using various chemical notation systems:
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C
MYDSRZHBKZWYCI-UHFFFAOYSA-N
The structure includes a pyran ring fused with a thiadiazole and an acetamido group, contributing to its potential biological activity .
The compound's reactivity can be attributed to its functional groups:
These reactions highlight the compound's potential as a versatile intermediate in organic synthesis and medicinal chemistry .
The physical and chemical properties of 6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-butoxybenzoate include:
These properties are crucial for determining the compound's behavior in various environments and its suitability for different applications .
6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-butoxybenzoate has potential applications in various scientific fields:
CAS No.: 16234-96-1
CAS No.: 24622-61-5
CAS No.:
CAS No.: 63719-82-4
CAS No.: